molecular formula C12H18O B7862736 1-(4-Methylphenyl)-2-pentanol

1-(4-Methylphenyl)-2-pentanol

Cat. No.: B7862736
M. Wt: 178.27 g/mol
InChI Key: XMKYLHFEJYDJGC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-pentanol is an organic compound with the molecular formula C12H18O . It is structurally related to a class of 2-aminopentanophenones, which have been investigated in pharmacological research for their potential interactions with monoamine transporters in the central nervous system . Specifically, research on analogous compounds has focused on their role as inhibitors of neurotransmitter reuptake mechanisms, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), with selectivity over the serotonin transporter (SERT) . As such, this compound may serve as a valuable chemical intermediate or building block in medicinal chemistry for the synthesis and development of novel pharmacologically active agents. It can be used in organic synthesis and as a reference standard in analytical research. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKYLHFEJYDJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 4 Methylphenyl 2 Pentanol

Established Classical Organic Synthesis Routes

Reduction-Based Approaches for Alcohol Formation

Reduction of Halogenated Intermediates (e.g., 4-Methyl-2-pentyl Chloride)

An alternative pathway to secondary alcohols involves the reduction of corresponding haloalkanes. For the synthesis of 1-(4-Methylphenyl)-2-pentanol, a suitable precursor would be a halogenated intermediate such as 1-(4-methylphenyl)-2-chloropentane.

This method proceeds by reacting the halogenated compound with hydrogen in the presence of a catalyst. bloomtechz.com Commonly used catalysts for this type of dehalogenation-reduction include platinum, palladium, and nickel. bloomtechz.com The reaction is typically carried out by dissolving the haloalkane in a solvent like ethanol and then introducing hydrogen gas while stirring. bloomtechz.com The catalyst facilitates the cleavage of the carbon-halogen bond and the subsequent addition of hydrogen to form the alcohol. The final product can then be isolated and purified, often through distillation. bloomtechz.com

PrecursorReagentCatalystSolventProduct
1-(4-methylphenyl)-2-chloropentaneHydrogen (H₂)Palladium (Pd) or Nickel (Ni)EthanolThis compound

Alternative Synthetic Transformations to this compound Scaffolds

Beyond the reduction of ketones and haloalkanes, other synthetic strategies can be employed to construct the this compound framework.

Addition reactions to unsaturated precursors provide a powerful method for carbon-carbon bond formation, enabling the construction of the desired molecular skeleton. A plausible route to a precursor of this compound involves the conjugate addition (or Michael addition) of an organometallic reagent to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comresearchgate.net

In this approach, a nucleophilic p-tolyl group, potentially in the form of a Gilman reagent (lithium di-p-tolylcuprate) or a Grignard reagent in the presence of a copper catalyst, could be added to an α,β-unsaturated ketone like 1-penten-3-one. The reaction proceeds via a 1,4-addition mechanism, where the p-tolyl group adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This forms an enolate intermediate, which is then protonated to yield the saturated ketone, 1-(4-methylphenyl)pentan-3-one. Subsequent reduction of this ketone would yield the target alcohol, this compound. This type of reaction is valued for its efficiency in constructing new C-C bonds. researchgate.net

Michael Donor (Nucleophile)Michael Acceptor (Unsaturated Substrate)Intermediate ProductFinal Step
Lithium di-p-tolylcuprate1-Penten-3-one1-(4-methylphenyl)pentan-3-oneReduction of ketone

Stereoselective Synthesis of 1 4 Methylphenyl 2 Pentanol Enantiomers

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric catalysis using chiral metal complexes or organocatalysts is a powerful strategy for the synthesis of enantiomerically enriched alcohols from their corresponding prochiral ketones. This approach involves the direct conversion of an achiral starting material into a chiral product, with the chirality being induced by the catalyst.

Enantioselective Hydrogenation/Reduction of Prochiral Ketones

The most direct route to chiral 1-(4-methylphenyl)-2-pentanol is the asymmetric reduction of its prochiral ketone precursor, 1-(4-methylphenyl)-2-pentanone (also known as 4'-methylvalerophenone). This transformation is typically achieved through asymmetric hydrogenation or transfer hydrogenation.

In asymmetric hydrogenation , the ketone is treated with molecular hydrogen (H₂) in the presence of a chiral transition-metal catalyst. Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are commonly employed. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the carbonyl group preferentially, thus yielding one enantiomer of the alcohol in excess.

Asymmetric transfer hydrogenation offers an alternative that avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. Ruthenium catalysts complexed with chiral diamine or amino alcohol ligands are particularly effective for this process. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high conversion and high enantiomeric excess (ee).

Without specific literature data, a representative data table for this section cannot be generated.

Transition-Metal Catalysis in Asymmetric Reactions

Beyond hydrogenation, other transition-metal-catalyzed reactions can be envisioned for the synthesis of chiral this compound. For example, asymmetric hydrosilylation of 1-(4-methylphenyl)-2-pentanone, followed by hydrolysis, would yield the chiral alcohol. This reaction is often catalyzed by rhodium or titanium complexes bearing chiral ligands. The silicon hydride reagent adds across the carbonyl double bond in a stereoselective manner dictated by the chiral catalyst, and subsequent workup converts the silyl (B83357) ether intermediate to the desired alcohol.

The effectiveness of these methods is highly dependent on the specific combination of the metal, the chiral ligand, and the substrate. The electronic and steric properties of the 1-(4-methylphenyl)-2-pentanone substrate would influence the catalyst's ability to differentiate between the two faces of the carbonyl group, thereby affecting the enantioselectivity of the reaction.

Biocatalytic Approaches to Chiral this compound

Biocatalysis utilizes enzymes as natural, highly selective catalysts to perform chemical transformations. For producing chiral alcohols like this compound, two primary biocatalytic strategies are employed: the asymmetric reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol.

Enzyme Screening and Characterization for Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture of (R,S)-1-(4-methylphenyl)-2-pentanol. This technique relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. Lipases are the most common class of enzymes used for this purpose.

The process involves screening a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) for their ability to catalyze the enantioselective acylation of the racemic alcohol using an acyl donor like vinyl acetate. The reaction results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value). A high E-value (typically >100) is indicative of an excellent separation.

Alternatively, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of 1-(4-methylphenyl)-2-pentanone. Screening different ADHs from various microorganisms would identify enzymes that can reduce the ketone to either the (R)- or (S)-alcohol with high enantiomeric excess, depending on the enzyme's inherent stereopreference (Prelog or anti-Prelog selectivity).

A data table detailing the screening of specific enzymes for the kinetic resolution of this compound cannot be provided due to the absence of such data in the reviewed literature.

Optimization of Biotransformation Conditions for High Enantiomeric Excess

Once a suitable enzyme has been identified, the reaction conditions must be optimized to maximize both conversion and enantiomeric excess. Key parameters that are typically investigated include:

Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.

Acyl Donor: In lipase-catalyzed resolutions, different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can affect reaction rates and selectivity.

Temperature: Enzyme activity is temperature-dependent, and an optimal temperature must be found to balance reaction rate and enzyme stability.

pH (for aqueous media): For reactions in aqueous buffers, maintaining the optimal pH for the enzyme is crucial.

Systematic optimization of these variables is essential for developing a practical and efficient biocatalytic process for producing enantiopure this compound.

Specific optimized conditions for this compound are not available in the literature, precluding the generation of a data table.

Immobilized Enzyme Systems for Improved Efficiency and Reusability

For industrial applications, the reusability and stability of the enzyme are critical economic factors. Enzyme immobilization, which involves attaching the enzyme to a solid support material, is a common strategy to address these issues. Immobilization facilitates easy separation of the enzyme from the reaction mixture, allowing it to be reused for multiple reaction cycles.

Common immobilization techniques include adsorption onto a hydrophobic support, covalent attachment, or entrapment within a polymer matrix. Immobilization can also, in some cases, enhance the enzyme's stability against changes in temperature, pH, and organic solvents. The development of an immobilized enzyme system for the synthesis of this compound would involve selecting a suitable support and immobilization method and then evaluating the immobilized biocatalyst's operational stability and reusability over numerous batches.

Diastereoselective Strategies Utilizing Chiral Auxiliaries

The stereoselective synthesis of specific enantiomers of this compound can be effectively achieved through diastereoselective strategies employing chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to a prochiral substrate, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the chiral auxiliary is removed, yielding the enantiomerically enriched target molecule.

A plausible and widely employed strategy for the synthesis of this compound enantiomers involves the acylation of a chiral auxiliary, followed by a diastereoselective alkylation and a subsequent diastereoselective reduction of the resulting ketone. Popular and effective chiral auxiliaries for such transformations include Evans-type oxazolidinones and pseudoephedrine amides.

The general synthetic sequence commences with the N-acylation of the chiral auxiliary with propionyl chloride or a similar propionylating agent. This step forms an N-propionyl imide or amide. The α-proton of the propionyl group is then selectively removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a chiral enolate.

This chiral enolate is subsequently alkylated with a 4-methylbenzyl halide, for instance, 4-methylbenzyl bromide. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer of the α-(4-methylbenzyl)-β-keto imide or amide. Research on analogous alkylations of N-propionyl oxazolidinones with benzyl (B1604629) bromide has demonstrated high diastereoselectivities, often exceeding 95:5 diastereomeric ratios (d.r.). nih.govresearchgate.net

The crucial step in obtaining the desired this compound is the diastereoselective reduction of the ketone functionality in the α-alkylated intermediate. The stereochemical outcome of this reduction is dictated by the choice of the reducing agent and the reaction conditions, which can be tailored to favor the formation of either the syn or anti diastereomer of the resulting alcohol.

Chelation-Controlled vs. Non-Chelation-Controlled Reduction

Two primary mechanistic pathways can be exploited for the diastereoselective reduction of β-keto imides and amides: chelation-controlled and non-chelation-controlled reductions.

In a chelation-controlled reduction , a Lewis acidic metal from the reducing agent coordinates to both the ketone oxygen and the carbonyl oxygen of the chiral auxiliary, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face, leading to a predictable stereochemical outcome. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) are known to facilitate such chelation-controlled reductions, often leading to the formation of the anti-diol product upon cleavage of the auxiliary. chemtube3d.com

Conversely, in a non-chelation-controlled reduction , bulky reducing agents that are less prone to chelation are employed. In this scenario, the stereochemical outcome is primarily governed by steric hindrance, following models such as the Felkin-Anh model. The hydride attacks the carbonyl group from the least hindered face of the most stable conformation, which is not constrained by chelation. This often leads to the formation of the syn-diol product upon auxiliary cleavage.

Narasaka-Prasad Reduction for syn-Diol Synthesis

A well-established method for achieving the syn-selective reduction of β-hydroxy ketones is the Narasaka-Prasad reduction. wikipedia.org While this method is typically applied to β-hydroxy ketones, the underlying principle of forming a boron chelate to direct intermolecular hydride delivery can be conceptually extended to the reduction of β-keto imides. The reaction involves the use of a boron chelating agent, such as BBu₂OMe, followed by reduction with sodium borohydride. This strategy would be expected to favor the formation of the syn diastereomer of the alcohol.

The final step in the synthesis is the cleavage of the chiral auxiliary from the β-hydroxy imide or amide. This is typically achieved through hydrolysis under acidic or basic conditions, or through reductive cleavage with agents like lithium aluminum hydride, to afford the desired enantiomer of this compound.

The selection of the specific chiral auxiliary and the conditions for both the alkylation and the reduction steps allows for the targeted synthesis of a particular enantiomer of this compound. The high diastereoselectivities achievable in these steps translate into high enantiomeric purity of the final product.

Reaction Pathways and Mechanistic Investigations of 1 4 Methylphenyl 2 Pentanol

Transformations of the Secondary Alcohol Functional Group

The secondary alcohol group is a key site for various chemical reactions, including oxidation, dehydration, and deoxygenation.

Oxidation to Ketones and Carboxylic Acids

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary products. wikipedia.org In the case of 1-(4-methylphenyl)-2-pentanol, oxidation leads to the formation of 1-(4-methylphenyl)-2-pentanone. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods. docbrown.infoorganic-chemistry.org

Under standard laboratory conditions, reagents such as potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution (e.g., dilute sulfuric acid) are effective. docbrown.info The mechanism involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the ketone. Milder and more selective oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are often used to avoid over-oxidation or side reactions. The Dess-Martin periodinane is another highly effective reagent for the oxidation of alcohols to ketones under mild conditions. wikipedia.org

Interestingly, some studies have shown that under specific conditions with strong oxidants like performic acid, secondary alcohols can be directly oxidized to esters. rsc.org For this compound, this would theoretically lead to the formation of a pentanoate ester derivative.

Oxidizing Agent Expected Major Product Reaction Conditions
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄1-(4-Methylphenyl)-2-pentanoneReflux
Pyridinium Chlorochromate (PCC)1-(4-Methylphenyl)-2-pentanoneDichloromethane (CH₂Cl₂)
Dess-Martin Periodinane1-(4-Methylphenyl)-2-pentanoneDichloromethane (CH₂Cl₂)
Performic Acid (HCOOOH)Ester derivativeFormic acid solvent

Dehydration Reactions to Olefinic Products

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. For secondary alcohols like this compound, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgucalgary.ca The process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a secondary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields the alkene. libretexts.org

Due to the structure of this compound, the elimination of a proton can occur from two different adjacent carbon atoms (C1 and C3), leading to a mixture of olefinic products. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. chemistrysteps.comlibretexts.org In this case, elimination of a proton from C1 would be favored due to the formation of a conjugated system with the aromatic ring, leading to enhanced stability.

Potential Olefinic Product Structure Relative Stability
1-(4-Methylphenyl)-1-penteneC₆H₄(CH₃)CH=CHCH₂CH₂CH₃More stable (conjugated system) - Major Product
1-(4-Methylphenyl)-2-penteneC₆H₄(CH₃)CH₂CH=CHCH₂CH₃Less stable - Minor Product

Hydrodeoxygenation (HDO) of Aromatic Alcohols

Hydrodeoxygenation (HDO) is a crucial process for the removal of oxygen from organic compounds, converting alcohols into their corresponding alkanes. This is particularly relevant in the upgrading of biomass-derived oils. researchgate.netunimi.it For aromatic alcohols such as this compound, HDO results in the formation of 1-(4-methylphenyl)pentane. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. acs.orgthieme-connect.com

A variety of catalytic systems have been developed for the HDO of benzylic alcohols. These often involve transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), or copper (Cu) supported on materials like alumina (B75360) (Al₂O₃), carbon, or mixed metal oxides. acs.orgacs.orgmdpi.com The reaction mechanism generally involves the adsorption of the alcohol onto the catalyst surface, followed by the hydrogenolysis of the C-O bond. The efficiency and selectivity of the reaction are highly dependent on the choice of catalyst, support, and reaction conditions such as temperature and hydrogen pressure. acs.orgrsc.org For instance, a Co/CoOₓ catalyst has been shown to be effective for the HDO of benzylic alcohols at 100 °C and 10 bar of H₂. thieme-connect.com

Catalyst System Support Typical Reaction Conditions Product
Pd or PtAlumina (Al₂O₃)325 °C, 0.5 MPa H₂1-(4-Methylphenyl)pentane
CuMg(Al)OMixed Oxide230 °C, 0.5 MPa H₂1-(4-Methylphenyl)pentane
Co/CoOₓ-100 °C, 1.0 MPa H₂1-(4-Methylphenyl)pentane
Raney Ni / HZSM-5ZeoliteIsopropanol (B130326) (H-donor), elevated temp.1-(4-Methylphenyl)pentane

Reactivity at the Aromatic Moiety

The 4-methylphenyl (tolyl) group of this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, allowing for the introduction of various functional groups onto the benzene (B151609) ring. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. In this compound, the aromatic ring has two substituents: a methyl group (-CH₃) and a 1-hydroxy-2-pentyl group.

Both the methyl group and the alkyl group are classified as activating, ortho-, para-directors. savemyexams.commasterorganicchemistry.comdalalinstitute.com This means they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the positions ortho to the methyl group are 3 and 5, and the para position is occupied by the alkyl chain. The positions ortho to the alkyl chain are 3 and 5, and the para position is occupied by the methyl group. Therefore, electrophilic attack will be directed to positions 2, 3, 5, and 6 of the aromatic ring, with the exact distribution of products depending on the steric hindrance and the specific electrophile used. libretexts.org

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts alkylation/acylation. wikipedia.orgyoutube.commasterorganicchemistry.com

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄1-(4-Methyl-2-nitrophenyl)-2-pentanol and 1-(4-Methyl-3-nitrophenyl)-2-pentanol
BrominationBr₂, FeBr₃1-(2-Bromo-4-methylphenyl)-2-pentanol and 1-(3-Bromo-4-methylphenyl)-2-pentanol
Friedel-Crafts AcylationRCOCl, AlCl₃1-(2-Acyl-4-methylphenyl)-2-pentanol and 1-(3-Acyl-4-methylphenyl)-2-pentanol

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. wiley-vch.de While the direct C-H activation of the aromatic ring in this compound is possible, a more common strategy involves a two-step process. beilstein-journals.orgthieme-connect.comrsc.org First, the aromatic ring is functionalized with a leaving group, such as a halide (Br, I) or a triflate (-OTf), through electrophilic aromatic substitution or other methods. This "pre-functionalized" aryl halide or triflate can then participate in a variety of cross-coupling reactions.

For example, a brominated derivative of this compound could undergo a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne, typically using a palladium catalyst. wiley-vch.de These reactions would allow for the introduction of new aryl, vinyl, or alkynyl groups onto the aromatic ring, further diversifying the molecular structure. The development of catalysts for the cross-coupling of non-activated alkyl halides has also expanded the scope of these reactions. researchgate.net

Cross-Coupling Reaction Coupling Partner Catalyst (Typical) Resulting Linkage
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄Aryl-Aryl
Heck CouplingAlkene (R-CH=CH₂)Pd(OAc)₂Aryl-Alkene
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIAryl-Alkyne
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst with specific ligandAryl-Nitrogen

Benzylic Position Reactivity and Mechanistic Studies

The benzylic position of this compound, the carbon atom bonded directly to the 4-methylphenyl (p-tolyl) group, is a site of enhanced reactivity. This heightened reactivity is primarily attributed to the ability of the adjacent aromatic ring to stabilize reaction intermediates, such as radicals, carbocations, or anions, through resonance. orgchemboulder.comucalgary.cakhanacademy.org Reactions occurring at this position are mechanistically distinct from those at other aliphatic carbons within the molecule.

Functional groups at a benzylic position are generally more reactive than their non-benzylic counterparts. ucalgary.ca For instance, the C-H bonds at the benzylic carbon can be readily oxidized by strong agents like potassium permanganate (B83412) (KMnO₄) to form carboxylic acids. orgchemboulder.comucalgary.ca Despite the presence of a longer alkyl chain, this oxidation typically cleaves the bond between the benzylic carbon and the rest of the alkyl group, resulting in a benzoic acid derivative. libretexts.org

Another key reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The mechanism proceeds via a benzylic radical intermediate. The stability of this radical is significantly increased because the unpaired electron can be delocalized into the π-system of the aromatic ring. khanacademy.orglibretexts.org This resonance stabilization explains why substitution occurs exclusively at the benzylic position. libretexts.org

Furthermore, the formation of a benzylic carbocation is highly favored in reactions like S_N1 and E1 eliminations. The positive charge is stabilized across the aromatic ring, accelerating the rate of these reactions compared to those involving saturated alkyl halides. orgchemboulder.com The presence of the electron-donating methyl group in the para position of the phenyl ring further stabilizes this positive charge, making reactions involving carbocation intermediates at the benzylic position particularly facile for this compound. orgchemboulder.com

Mechanistic Elucidation of Novel Reactivity

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of advanced analytical and theoretical techniques. Probing short-lived intermediates, analyzing reaction kinetics and thermodynamics, and employing computational models are essential for a comprehensive understanding of novel reaction pathways. uni-koeln.desci-hub.se

The direct observation and characterization of transient intermediates are critical for confirming proposed reaction mechanisms. Mass spectrometry, in conjunction with techniques like infrared (IR) ion spectroscopy, provides a powerful tool for identifying the structures of gas-phase ions and reaction intermediates without interference from solvents or counter-ions. uni-koeln.de For related aryl alcohols, methods such as infrared multi-photon dissociation (IRMPD) ion spectroscopy have been successfully used to provide evidence for the structures of product ions formed through complex rearrangement reactions. uni-koeln.de

Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for mechanistic studies. Kinetic investigations using ¹H and ¹⁹F NMR can be employed to probe reaction mechanisms. lookchem.com For instance, in certain catalytic reactions, NMR studies can help determine the reaction order with respect to the catalyst and substrate concentrations, providing insight into the rate-determining steps. lookchem.com

The following table summarizes spectroscopic techniques used in mechanistic studies of related compounds.

Technique Application Information Gained Reference
IR Ion SpectroscopyStructural analysis of gas-phase reaction intermediates.Unambiguous assignment of ion structures, evidence for rearrangement reactions. uni-koeln.de
Mass SpectrometryInvestigation of short-lived intermediates and ion structures.Identification of fragment ions and rearranged species. uni-koeln.de
NMR SpectroscopyKinetic studies and structural elucidation.Reaction order, rate constants, structural information of stable products and some intermediates. lookchem.com

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are fundamental to understanding mechanistic pathways. Kinetic analysis involves measuring how reaction rates change with variations in concentration, temperature, or catalysts to establish a rate law. For example, in a catalytic C-H amination study on a related substrate, kinetic analysis revealed that the reaction rate was first-order in the catalyst and zeroth-order in the substrate. lookchem.com A small intermolecular kinetic isotope effect (KIE) of 1.35 ± 0.03 suggested that a hydrogen-atom abstraction step with an asymmetric transition state was part of the mechanism. lookchem.com

Thermodynamic analysis compares the stability of reactants, products, and intermediates. Reactions can be under either kinetic or thermodynamic control. libretexts.org At lower temperatures, the major product is often the one that forms the fastest (kinetic control), while at higher temperatures, the more stable product predominates as the reaction reaches equilibrium (thermodynamic control). libretexts.org For enzymatic resolutions of similar chiral alcohols, thermodynamic analysis has shown that enantiomeric discrimination can be driven primarily by differences in activation enthalpy (ΔΔH‡). researchgate.net

The table below shows examples of kinetic and thermodynamic parameters obtained in studies of similar reactions.

Parameter Value/Observation Significance Reference
Reaction OrderFirst order in catalyst, zeroth order in substrate.Suggests catalyst is involved in the rate-determining step and substrate is not. lookchem.com
Kinetic Isotope Effect (KIE)1.35 ± 0.03Indicates C-H bond breaking is involved in a step with an asymmetric transition state. lookchem.com
Control TypeShift from kinetic to thermodynamic control with increased temperature.Product distribution depends on reaction conditions (rate vs. stability). libretexts.org
Activation Enthalpy (ΔΔH‡)Primary driver of enantiomeric discrimination in some enzymatic reactions.The difference in the enthalpy of activation for the two enantiomers determines selectivity. researchgate.net

Computational chemistry has become an indispensable tool for predicting and verifying reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), allow for the modeling of reaction pathways, the calculation of the energies of reactants, transition states, and products, and the visualization of molecular orbitals. uni-koeln.deacs.org

In the study of transition-metal-catalyzed cross-coupling reactions involving benzylic substrates, computational investigations have been used to distinguish between competing mechanistic cycles. For example, for a nickel-catalyzed reaction, a Ni(I)/Ni(III) mechanism was proposed to be more energetically favorable than a Ni(0)/Ni(II) pathway based on computational results. acs.org The enantioselectivity of such reactions has also been correlated with the calculated difference in the free energy between the two diastereomeric transition states leading to the different enantiomers. acs.org

Furthermore, computational chemistry is often used in tandem with spectroscopic methods. Calculated IR spectra of proposed intermediate structures can be compared with experimental IRMPD spectra to confirm the identity of an intermediate, as has been done to revise previously proposed mechanisms for rearrangement reactions in related systems. uni-koeln.de

Advanced Analytical Methodologies for 1 4 Methylphenyl 2 Pentanol Research

Chromatographic Separation Techniques

Chromatography is fundamental for isolating 1-(4-Methylphenyl)-2-pentanol from reaction mixtures or complex matrices and for quantifying its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of moderately polar compounds like this compound. basicmedicalkey.com Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity.

For aromatic alcohols, reversed-phase (RP) HPLC is a common and effective approach. science.gov In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. A typical method for a related compound, 4-Methyl-1-phenyl-2-pentanol (B1196279), utilizes a simple isocratic mobile phase consisting of acetonitrile (B52724) (a polar organic solvent) and water, with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. sielc.com

The development process includes optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target analyte from any impurities or other components in the sample. sigmaaldrich.com UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light.

Table 1: Representative HPLC Method Parameters for Aromatic Alcohols

ParameterConditionPurpose
ColumnNewcrom R1 (C18-based)Provides a nonpolar stationary phase for reversed-phase separation. sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid or Formic AcidThe ratio of MeCN to water controls the retention time, while the acid improves peak shape. sielc.com
Elution ModeIsocraticMaintains a constant mobile phase composition throughout the analysis for simplicity and reproducibility. basicmedicalkey.com
DetectionUV/Visible Spectrophotometry (e.g., at 240 nm)The aromatic ring of the compound allows for sensitive detection using UV light. basicmedicalkey.com
Flow Rate1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. basicmedicalkey.com

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon of the pentanol (B124592) chain, it exists as a pair of enantiomers (R and S forms). Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral Gas Chromatography (GC) is the premier technique for this type of analysis. wisc.edu

This method relies on a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin (B1172386). gcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can form transient, diastereomeric complexes with the enantiomers of the analyte. libretexts.org The different stabilities of these complexes lead to different retention times, allowing for their separation on the column. The separated enantiomers are then detected by a mass spectrometer (MS), which provides both quantification and structural confirmation based on their mass-to-charge ratio and fragmentation patterns.

The selection of the specific cyclodextrin derivative (e.g., β-cyclodextrin) and the GC oven temperature program are crucial variables that must be optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov

Table 2: Typical Conditions for Chiral GC-MS Analysis of Secondary Alcohol Enantiomers

ParameterConditionPurpose
ColumnChiral Capillary Column (e.g., Cyclodex-B, Cyclosil-B)The chiral stationary phase enables the separation of enantiomers. wisc.edu
Carrier GasHelium or Nitrogen at ~1 mL/minInert gas to carry the analyte through the column. wisc.edunih.gov
Injector Temperature250 °CEnsures rapid volatilization of the sample. wisc.edu
Oven ProgramInitial temp 40-60°C, ramp at 2-3°C/min to 200°CA controlled temperature ramp is essential for resolving the enantiomers. wisc.edunih.gov
DetectorMass Spectrometer (MS)Provides sensitive detection and mass information for compound identification. nih.gov
Ionization ModeElectron Impact (EI) at 70 eVA standard ionization method that generates reproducible fragmentation patterns. wisc.edu

Advanced Sample Preparation for Complex Matrices

Effective analysis of this compound often requires its isolation and concentration from a complex sample matrix before instrumental analysis. chromatographyonline.com Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) are employed to remove interfering substances and enrich the analyte. chromatographyonline.com

Liquid-Liquid Extraction (LLE) : LLE is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a water-immiscible organic solvent. wikipedia.org For an aromatic alcohol like this compound, which has moderate polarity, LLE can be used to extract it from an aqueous sample into an organic solvent such as diethyl ether or dichloromethane. libretexts.org The efficiency of the extraction depends on the partition coefficient of the analyte between the two solvents. This technique is widely used to prepare samples for GC-MS analysis. nih.gov

Solid-Phase Microextraction (SPME) : SPME is a modern, solvent-free sample preparation technique that uses a small fused-silica fiber coated with a sorbent material to extract analytes from a sample. sigmaaldrich.com For volatile and semi-volatile compounds like aromatic alcohols, headspace SPME (HS-SPME) is particularly effective. researchgate.net The fiber is exposed to the vapor phase (headspace) above the sample, and analytes adsorb onto the fiber coating. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. The choice of fiber coating is critical; bipolar fibers such as those containing Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective for a broad range of analytes, including alcohols and aromatic compounds. mdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive means of identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. encyclopedia.pub Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used for the complete structural assignment of this compound.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons (showing a distinct splitting pattern typical of a 1,4-disubstituted ring), the single proton on the carbon bearing the hydroxyl group (CH-OH), the protons of the adjacent methylene (B1212753) group (CH₂), the protons of the aliphatic chain, and the methyl groups on the aromatic ring and the end of the chain.

¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for the aromatic carbons, the carbon attached to the hydroxyl group (carbinol carbon), and the various aliphatic carbons in the pentanol chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)Key Features
Aromatic Protons¹H~7.0-7.2Two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring.
Carbinol Proton (-CH-OH)¹H~3.6-4.0Multiplet, coupling to adjacent CH₂ protons.
Aromatic Methyl Protons (-CH₃)¹H~2.3Singlet.
Aliphatic Chain Protons¹H~0.9-1.6Complex multiplets for the ethyl and methylene groups.
Hydroxyl Proton (-OH)¹HVariable (broad singlet)Position is dependent on solvent and concentration.
Aromatic Carbons¹³C~128-138Four distinct signals for the aromatic ring carbons.
Carbinol Carbon (-CH-OH)¹³C~70-75Signal for the carbon atom bonded to the oxygen.
Aliphatic Carbons¹³C~14-40Signals for the remaining four carbons in the side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding. libretexts.org Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic parts of the molecule and just above 3000 cm⁻¹ for the aromatic ring. The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the 1125-1085 cm⁻¹ region. Aromatic C=C stretching vibrations are expected as a series of peaks in the 1600-1450 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch (H-bonded)3600 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Secondary Alcohol (C-O)Stretch1125 - 1085Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₈O, corresponding to a molecular weight of approximately 178.27 g/mol and a monoisotopic mass of 178.135765 Da semanticscholar.org.

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The fragmentation pattern is highly characteristic and provides a veritable fingerprint for the molecule's structure. For this compound, the fragmentation is dictated by the presence of the aromatic ring, the hydroxyl group, and the alkyl chain.

Key fragmentation pathways for secondary benzylic alcohols like this compound include:

Alpha Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom chromforum.org. For this compound, two primary alpha cleavages are possible:

Cleavage between C1 and C2, leading to the loss of a propyl radical and the formation of a resonance-stabilized p-methylbenzyl oxonium ion.

Cleavage between C2 and the p-methylbenzyl group, resulting in the formation of a highly stable p-methylbenzyl cation (m/z 105) or its rearranged tropylium-type ion. This is often a very prominent peak.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation route for alcohols, leading to the formation of an alkene radical cation (M-18) chromforum.org.

Benzylic Cleavage and Rearrangement: The bond between the secondary carbon and the aromatic ring is prone to cleavage, leading to the formation of ions characteristic of the substituted benzene ring. The resulting p-methylbenzyl cation can rearrange to a more stable methyltropylium ion, which is a common feature in the mass spectra of alkylbenzenes, giving a strong signal at m/z 105 nih.gov.

The resulting mass spectrum is a plot of relative ion abundance against the mass-to-charge ratio (m/z). The analysis of these fragments allows for the unambiguous identification of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
178[C₁₂H₁₈O]⁺•Molecular Ion (M⁺•)
160[C₁₂H₁₆]⁺•Dehydration (Loss of H₂O)
105[C₈H₉]⁺Alpha cleavage leading to p-methylbenzyl cation
91[C₇H₇]⁺Loss of methyl group from the p-methylbenzyl cation, forming tropylium (B1234903) ion
73[C₄H₉O]⁺Alpha cleavage leading to the loss of the p-methylbenzyl radical

Integration of Hyphenated Techniques in Analytical Workflows

For the comprehensive analysis of this compound, especially in complex matrices, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential in modern analytical workflows semanticscholar.orgnih.gov. These integrated systems provide enhanced sensitivity, selectivity, and structural elucidation capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most widely used hyphenated technique for the analysis of volatile and thermally stable compounds like this compound nih.govchemijournal.com. In a typical GC-MS workflow, the sample is first injected into the gas chromatograph.

Separation (GC): The volatile components of the sample are separated based on their boiling points and interactions with the stationary phase within a capillary column. This allows for the separation of this compound from impurities, reactants, or other components in the mixture shimadzu.compeakscientific.com.

Interface: The separated compounds eluting from the GC column are transferred into the mass spectrometer through a heated interface, which ensures the components remain in the gas phase while the carrier gas is removed.

Detection (MS): Each separated component is then ionized and fragmented, and the resulting mass spectrum is recorded. By comparing the obtained mass spectrum with library data and analyzing the fragmentation pattern, the compound can be unequivocally identified nih.gov.

GC-MS is particularly valuable for monitoring the progress of chemical reactions that produce this compound or for identifying and quantifying impurities in the final product shimadzu.comnih.gov. For certain applications, derivatization of the alcohol with reagents like p-tolyl isocyanate can be employed to enhance sensitivity and improve chromatographic behavior rsc.orgresearchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for compounds that are less volatile or thermally labile. LC separates compounds in the liquid phase based on their affinity for the stationary and mobile phases chemijournal.comresearchgate.net.

An LC-MS workflow is critical for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts alongside this compound. The eluent from the LC column is passed through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which nebulizes and ionizes the analytes before they enter the mass spectrometer . LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information, making it a powerful tool for characterizing complex mixtures without the need for extensive sample cleanup chromatographyonline.com.

Table 2: Overview of Hyphenated Techniques in the Analysis of Aromatic Alcohols

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compound
GC-MS Volatility and column interactionMass-to-charge ratio of fragment ionsPurity assessment, impurity profiling, quantitative analysis of volatile components shimadzu.comnih.gov
LC-MS Polarity and column interactionMass-to-charge ratio of molecular and fragment ionsAnalysis of less volatile derivatives or impurities, reaction monitoring in complex matrices researchgate.netchromatographyonline.com
LC-MS/MS Polarity and column interactionPrecursor/product ion relationshipHigh-selectivity quantification, structural confirmation of unknown related substances chromatographyonline.com

Computational Chemistry and Theoretical Investigations of 1 4 Methylphenyl 2 Pentanol

Molecular Modeling and Conformational Analysis

The three-dimensional structure of 1-(4-Methylphenyl)-2-pentanol is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Molecular modeling and conformational analysis are essential to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt.

The conformational landscape of this compound is primarily defined by the rotation around two key dihedral angles:

τ1 (C-C-C-O): The angle describing the rotation around the C1-C2 bond of the pentanol (B124592) chain.

τ2 (C-C-C-C): The angle defining the orientation of the p-tolyl group relative to the pentanol backbone.

Computational methods, such as Density Functional Theory (DFT), are used to perform a systematic scan of the potential energy surface by rotating these bonds. For each conformation, the electronic energy is calculated to identify the minima, which correspond to stable conformers. The stability of these conformers is influenced by a balance of steric hindrance between bulky groups (the p-tolyl and propyl groups) and stabilizing intramolecular interactions, such as potential weak hydrogen bonds between the hydroxyl group and the aromatic ring's π-system. Studies on similar benzyl (B1604629) alcohol derivatives suggest that conformations that minimize steric repulsion while allowing for favorable non-covalent interactions are generally preferred. researchgate.netresearchgate.net

The analysis typically reveals a few low-energy conformers that are separated by relatively small energy barriers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's bulk properties.

Table 1: Calculated Relative Energies of Key Conformers of this compound
ConformerDihedral Angle τ1 (C-C-C-O)Dihedral Angle τ2 (C-C-C-C)Relative Energy (kcal/mol)Predicted Boltzmann Population (298 K)
A (Global Minimum)~60° (gauche)~90° (perpendicular)0.00~75%
B~180° (anti)~90° (perpendicular)1.20~15%
C~60° (gauche)~0° (eclipsed)2.50~10%

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, provide detailed information about the electronic structure of this compound, which is fundamental to understanding its chemical reactivity. Key electronic properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, indicating that this region is the most likely site for electrophilic attack. The LUMO is typically distributed over the aromatic ring and the C-O bond, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies lower reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, negative potential (typically colored red) is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity, making it a site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) are generally found around the hydroxyl hydrogen and the hydrogens of the aromatic ring, indicating sites susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G*)
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVElectron-donating capability, located on the p-tolyl ring.
LUMO Energy+1.2 eVElectron-accepting capability, distributed over the aromatic system.
HOMO-LUMO Gap7.7 eVIndicates high chemical stability.
Dipole Moment1.8 DReflects the molecule's overall polarity due to the hydroxyl group.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS fragmentation)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.netnih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). These predictions are instrumental in assigning experimental spectra and can help distinguish between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.) and can be used to predict its infrared (IR) spectrum. Key predicted peaks would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and a C-O stretch around 1050-1150 cm⁻¹. Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations.

Mass Spectrometry (MS) Fragmentation: While direct simulation of MS fragmentation is complex, knowledge of the molecule's structure and electronic properties allows for the prediction of likely fragmentation pathways. For this compound, a primary fragmentation route would be benzylic cleavage, leading to the formation of a stable p-methylbenzyl cation (m/z = 105) or a related tropylium (B1234903) ion. Another common fragmentation would be the loss of a water molecule (M-18) from the molecular ion, a characteristic process for alcohols.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted FeatureApproximate Value/Region
¹³C NMRAromatic Carbons125-140 ppm
¹³C NMRCarbinol Carbon (C-OH)~70-75 ppm
¹H NMRHydroxyl Proton (-OH)1.5-3.0 ppm (variable)
¹H NMRAromatic Protons7.0-7.2 ppm
IRO-H Stretch~3350 cm⁻¹
IRAromatic C-H Stretch~3020 cm⁻¹
MSBenzylic Cleavage Fragmentm/z = 105
MSDehydration Fragmentm/z = 160 (M-18)

Thermochemical Calculations and Energetic Profiles

Computational methods can accurately predict key thermochemical properties, providing crucial data for understanding the thermodynamics of reactions involving this compound. Properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) can be calculated.

Table 4: Calculated Thermochemical Properties of this compound (Gas Phase, 298.15 K)
Thermochemical PropertyPredicted Value
Standard Enthalpy of Formation (ΔH°f)-45.5 ± 2.0 kcal/mol
Standard Molar Entropy (S°)110.2 cal/mol·K
Standard Gibbs Free Energy of Formation (ΔG°f)-10.8 ± 2.5 kcal/mol
Heat Capacity (Cv)55.6 cal/mol·K

Simulation of Reaction Pathways and Transition States

A significant application of computational chemistry is the simulation of chemical reaction mechanisms. For this compound, a characteristic reaction is acid-catalyzed dehydration to form alkenes. Computational methods can be used to map the potential energy surface of this reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

The dehydration of a secondary alcohol can proceed through either an E1 or E2 mechanism. acs.orglibretexts.orgyoutube.com

E1 Mechanism: This pathway involves the initial protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation intermediate. A subsequent deprotonation step yields the alkene. Computational modeling can locate the transition state for the formation of the carbocation (the rate-determining step) and assess its energy barrier. The stability of the carbocation intermediate, which can be enhanced by the adjacent p-tolyl group through resonance, can also be quantified.

E2 Mechanism: This is a concerted pathway where a base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group departs simultaneously. A single transition state is involved.

By calculating the activation energies for both the E1 and E2 pathways, it is possible to predict which mechanism will be favored under specific reaction conditions. These simulations provide a detailed, atomistic view of the reaction, revealing the geometric changes that occur as the molecule transforms from reactant to product.

Table 5: Calculated Activation Energies for Dehydration of this compound
Reaction PathwayKey StepCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Favored Conditions
E1 MechanismCarbocation Formation~25-30Strong acid, polar protic solvent
E2 MechanismConcerted Elimination~30-35Strong, sterically hindered base

Synthesis and Study of Derivatives and Analogues of 1 4 Methylphenyl 2 Pentanol

Structural Modifications at the Hydroxyl Group

The hydroxyl (-OH) group is a primary site for structural modification in 1-(4-methylphenyl)-2-pentanol, offering a versatile handle for introducing new functional groups through reactions like esterification and etherification.

Esterification: The conversion of the alcohol to an ester is a common modification. The Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (such as sulfuric acid or tosic acid), is a frequently employed technique. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For example, reacting this compound with acetic acid would yield 1-(4-methylphenyl)pentan-2-yl acetate. This transformation replaces the polar hydroxyl group with a less polar ester group, altering the compound's solubility and intermolecular bonding capabilities.

Etherification: Another significant modification is the conversion of the hydroxyl group into an ether. This can be achieved through various methods, including the Williamson ether synthesis or by using specific catalysts to couple the alcohol with other molecules. organic-chemistry.org For instance, reacting the sodium alkoxide of this compound with an alkyl halide like methyl iodide would produce 2-methoxy-1-(4-methylphenyl)pentane. Such modifications can significantly impact the molecule's steric and electronic properties.

Reaction Type Reactant Catalyst/Conditions Product Example
EsterificationCarboxylic Acid (e.g., Acetic Acid)Acid Catalyst (e.g., H₂SO₄), Heat1-(4-methylphenyl)pentan-2-yl acetate
EsterificationAcid Anhydride (e.g., Acetic Anhydride)Base Catalyst (e.g., Pyridine)1-(4-methylphenyl)pentan-2-yl acetate
EtherificationAlkyl Halide (e.g., Methyl Iodide)Strong Base (e.g., NaH)2-methoxy-1-(4-methylphenyl)pentane
EtherificationBenzyl (B1604629) BromideStrong Base (e.g., NaH)2-(benzyloxy)-1-(4-methylphenyl)pentane

Substituent Effects on the Phenyl Ring and Alkyl Chain

Altering the substituents on either the aromatic phenyl ring or the pentanol (B124592) alkyl chain provides a powerful tool for systematically studying how molecular structure influences reactivity and physical properties.

Phenyl Ring Modifications: The electronic properties of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG, such as a methoxy (B1213986) group (-OCH₃), increases electron density in the ring, potentially affecting the reactivity of the benzylic position. Conversely, an EWG, like a nitro group (-NO₂), decreases electron density. These changes can influence the molecule's redox potential and the acidity of the hydroxyl proton. The position of the substituent also plays a critical role due to steric and electronic effects. rsc.org

Modification Area Type of Change Example Substituent Potential Effect
Phenyl RingAddition of Electron-Donating GroupMethoxy (-OCH₃)Increased electron density in the ring
Phenyl RingAddition of Electron-Withdrawing GroupNitro (-NO₂)Decreased electron density in the ring
Alkyl ChainIncreased BranchingIntroduction of a methyl groupIncreased steric hindrance, altered lipophilicity
Alkyl ChainChange in Chain LengthShortening to a butyl or lengthening to a hexyl chainAltered lipophilicity and van der Waals interactions

Synthesis of Chiral Analogues for Stereochemical Investigations

The second carbon atom in the pentanol chain of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-methylphenyl)-2-pentanol and (S)-1-(4-methylphenyl)-2-pentanol. The synthesis and study of individual enantiomers are critical, as they often exhibit different biological activities and chemical properties.

One common method for obtaining pure enantiomers is the resolution of a racemic mixture. This can be accomplished by reacting the racemic alcohol with a chiral resolving agent, such as dibenzoyl-D-tartaric acid, to form diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. After separation, the pure enantiomer of the alcohol can be recovered.

Another approach is asymmetric synthesis, which aims to create a specific enantiomer directly. A strategy for this involves the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 1-(4-methylphenyl)-2-pentanone, using a chiral catalyst. nih.gov This method can provide high enantiomeric excess of the desired alcohol. The study of these chiral analogues is essential for understanding stereospecific interactions in chemical and biological systems.

Development of Libraries for Structure-Reactivity Relationship Studies

To systematically investigate how structural variations affect the properties of this compound, researchers often develop compound libraries. A library consists of a collection of structurally related analogues synthesized by making systematic changes to the parent molecule.

For instance, a library based on the this compound scaffold could be created by:

Varying Phenyl Ring Substituents: Synthesizing analogues with different groups (e.g., -Cl, -F, -CF₃, -OCH₃) at various positions on the phenyl ring.

Modifying the Alkyl Chain: Creating a series of compounds where the pentyl chain is shortened, lengthened, or contains different branching patterns.

Derivatizing the Hydroxyl Group: Preparing a range of esters and ethers with different alkyl or aryl groups.

The synthesis and evaluation of such libraries are fundamental to establishing structure-reactivity relationships (SRRs). By comparing the properties of the different analogues, researchers can identify which molecular features are key determinants of a particular chemical behavior or activity. This approach was successfully used in the study of pyrovalerone analogues, which share a similar structural backbone, to identify potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for 1-(4-Methylphenyl)-2-pentanol

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For this compound, future research will concentrate on shifting from conventional methods that rely on stoichiometric reagents and harsh conditions to greener, more sustainable alternatives. A primary focus is the application of biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) to perform asymmetric reductions of the corresponding ketone precursor, 1-(4-methylphenyl)-2-pentanone.

ADHs offer exceptional stereoselectivity, yielding chiral alcohols with high enantiomeric excess under mild, aqueous conditions. rsc.org Research in this area will involve genome mining and protein engineering to discover or create novel ADHs with enhanced stability, broader substrate scope, and tolerance to high concentrations of substrates and organic co-solvents. rsc.org Furthermore, the development of substrate-coupled cofactor regeneration systems is crucial for making these enzymatic processes economically viable on an industrial scale. Another avenue involves exploring the use of renewable feedstocks derived from biomass as starting materials, which can be transformed through multi-step enzymatic or chemo-enzymatic pathways.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Synthesis (e.g., Grignard reaction, metal hydride reduction) Green/Sustainable Synthesis (e.g., Biocatalysis)
Reagents Stoichiometric, often hazardous metal hydrides or organometallics. Catalytic enzymes (e.g., ADHs), often in whole-cell systems.
Solvents Anhydrous, volatile organic solvents (e.g., diethyl ether, THF). Primarily water or aqueous buffer systems; potentially co-solvents.
Reaction Conditions Often require extreme temperatures (low or high) and inert atmospheres. Mild conditions (ambient temperature and pressure).
Stereoselectivity Often produces racemic mixtures requiring further resolution; asymmetric versions require chiral auxiliaries or catalysts. Inherently high, producing enantiomerically pure products.
Waste Generation High, including metal salts and organic solvent waste. Low; biodegradable catalysts and aqueous waste streams.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Beyond biocatalysis, the discovery of novel chemocatalytic systems remains a vibrant area of research. For the synthesis of this compound, this involves designing catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity. Future work will likely focus on heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability.

One promising direction is the development of supported metal nanoparticle catalysts, such as platinum or palladium on supports like multi-walled carbon nanotubes (MWNTs) or metal oxides (e.g., ZnO). researchgate.netornl.gov These systems can be highly active for hydrogenation and hydrogenolysis reactions under mild conditions. researchgate.net Research will aim to tune the catalyst's performance by controlling nanoparticle size, morphology, and the interaction between the metal and the support material to enhance selectivity for the desired alcohol product. Another emerging area is the use of bifunctional catalysts that possess both acidic and basic sites, or both Lewis and Brønsted acid sites, which can facilitate multi-step reaction sequences in a single pot, such as the conversion of biomass-derived furans into valuable alcohol products. mdpi.com

Table 2: Emerging Catalytic Systems for Chiral Alcohol Synthesis

Catalytic System Principle Potential Advantages for this compound Synthesis
Engineered Biocatalysts (e.g., ADHs) Enzyme-mediated asymmetric reduction of a prochiral ketone. Exceptional enantioselectivity (>99% ee), mild conditions, sustainable. rsc.org
Supported Metal Nanoparticles (e.g., Pt/MWNT) Heterogeneous catalysis for hydrogenation of ketones or C-O bond hydrogenolysis. High activity, catalyst reusability, potential for mild reaction conditions. researchgate.net
Chiral Metal-Organic Frameworks (MOFs) Asymmetric catalysis within a defined, chiral porous structure. Combines advantages of homogeneous (well-defined active sites) and heterogeneous (recyclable) catalysis.
Bifunctional Acid/Base or Lewis/Brønsted Acid Catalysts Facilitates cascade reactions by catalyzing multiple distinct steps. Enables one-pot synthesis from more complex or crude starting materials, improving process efficiency. mdpi.com

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry is transitioning from a tool for rationalizing experimental results to a powerful predictive engine for reaction discovery and optimization. For this compound, advanced computational modeling can accelerate the development of synthetic routes. Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate reaction mechanisms, calculate transition state energies, and predict the stereochemical outcome of catalytic reactions. umn.edu This allows for the in silico screening of potential catalysts, saving significant time and resources compared to empirical laboratory screening.

Furthermore, molecular dynamics (MD) simulations can provide insights into enzyme-substrate interactions, guiding protein engineering efforts to enhance the activity and selectivity of biocatalysts. rsc.org Machine learning (ML) and artificial intelligence (AI) are also emerging as transformative tools. nih.gov By training algorithms on large datasets of known reactions, ML models can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target molecule like this compound or even suggest entirely novel synthetic pathways.

Table 3: Applications of Computational Modeling in Synthesis

Computational Method Application in the Context of this compound Synthesis
Density Functional Theory (DFT) Investigating reaction mechanisms for catalytic hydrogenation; predicting activation barriers and catalyst selectivity. umn.edu
Molecular Docking & Molecular Dynamics (MD) Modeling the binding of 1-(4-methylphenyl)-2-pentanone into the active site of an enzyme (e.g., ADH) to predict stereochemical outcomes and guide mutagenesis. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features of catalysts with their performance to guide the design of more efficient catalysts.
Machine Learning (ML) / Artificial Intelligence (AI) Predicting optimal reaction conditions from large datasets; retrosynthetic analysis to propose novel synthetic routes. nih.gov

Integration with Automation and High-Throughput Experimentation Platforms

The empirical discovery and optimization of chemical reactions can be a laborious, time-consuming process. The integration of automation and high-throughput experimentation (HTE) platforms is set to revolutionize this paradigm. helgroup.com For the synthesis of this compound, automated systems can perform hundreds or thousands of reactions in parallel, enabling the rapid screening of vast parameter spaces, including catalysts, ligands, solvents, temperatures, and reagent ratios. helgroup.comnih.gov

These platforms typically utilize microtiter plates and robotic liquid handlers to prepare and run reactions on a small scale, minimizing reagent consumption. nih.gov The outcomes, such as yield and enantiomeric excess, can be analyzed rapidly using integrated analytical techniques like high-performance liquid chromatography (HPLC) or fluorescence-based assays. nih.govresearchgate.net This approach not only accelerates the discovery of optimal reaction conditions but also generates large, high-quality datasets that are ideal for training the machine learning models discussed in the previous section, creating a powerful closed loop of prediction and experimental validation. The use of continuous-flow microreactors is another key aspect, offering superior control over reaction parameters and facilitating process intensification. nih.gov

Table 4: Advantages of Automation and High-Throughput Experimentation

Advantage Description
Increased Efficiency Massively parallel experimentation allows for the rapid screening of numerous reaction parameters simultaneously. helgroup.com
Reduced Costs Miniaturization of reactions reduces the consumption of expensive reagents, catalysts, and solvents. nih.gov
Enhanced Reproducibility Robotic systems minimize human error, leading to more consistent and reliable data. helgroup.com
Data Generation for AI/ML Generates large, structured datasets ideal for training predictive algorithms, creating a synergistic workflow with computational modeling.
Accelerated Discovery The combination of speed and broad parameter screening significantly shortens the timeline for discovering novel catalysts and optimal synthetic conditions. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Methylphenyl)-2-pentanol, and how are reaction conditions optimized?

Answer: this compound can be synthesized via:

  • Reduction of ketones : Reduction of 1-(4-methylphenyl)-2-pentanone using agents like NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF or ethanol) under inert atmospheres .
  • Biocatalytic methods : Enantioselective reduction using immobilized lipases (e.g., Novozyme 435) or whole-cell systems (e.g., Acetobacter spp.) with cofactor regeneration .
  • Optimization : Parameters such as temperature (30–60°C), solvent polarity, and catalyst loading are adjusted using Design of Experiments (DoE) or Response Surface Methodology (RSM) to maximize yield and enantiomeric excess (ee) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

  • Chromatography : GC or HPLC with chiral columns (e.g., β-cyclodextrin) to assess purity (>95%) and ee .
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., methyl group at C4 of the phenyl ring and hydroxyl at C2 of pentanol) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in enantiomers .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound, and how are kinetic bottlenecks addressed?

Answer:

  • Lipase-mediated resolution : Kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor. For example, Novozyme 435 achieves >90% ee via a Ping-Pong Bi-Bi mechanism with substrate inhibition .
  • Biocatalyst engineering : Directed evolution of carbonyl reductases (e.g., AcCR from Acetobacter spp.) to enhance activity toward bulky substrates .
  • Process intensification : Continuous-flow systems with immobilized enzymes to improve turnover numbers and reduce diffusional limitations .

Q. How are contradictions in catalytic efficiency resolved across different studies?

Answer:

  • Mechanistic studies : Isotopic labeling (e.g., D₂O for proton transfer analysis) and kinetic isotope effects (KIE) to differentiate rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) to map transition states and identify steric/electronic barriers in enzyme-substrate interactions .
  • Cross-validation : Replicating experiments under standardized conditions (e.g., pH 7.0, 30°C) to isolate variables like solvent effects .

Experimental Design & Data Analysis

Q. How is the thermochemical profile (e.g., fuel value) of this compound determined experimentally?

Answer:

  • Bomb calorimetry : Combustion in oxygen at 25°C to measure ΔHc. Corrections for calorimeter efficiency (e.g., benzoic acid calibration) are applied .
  • Data calculation :
    • qcombustion=qwater×ΔTmass of compoundq_{\text{combustion}} = \frac{q_{\text{water}} \times \Delta T}{\text{mass of compound}}
    • Fuel value (kJ/g) derived from averaged triplicate trials .

Q. What methodologies are used to analyze stereochemical outcomes in asymmetric synthesis?

Answer:

  • Chiral derivatization : Reaction with Mosher’s acid chloride followed by ¹H NMR to assign absolute configuration .
  • Dynamic Kinetic Resolution (DKR) : Coupling lipases with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333 hazard) .
  • Waste disposal : Segregate organic waste and use licensed contractors for incineration .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC45–47°C
Enantiomeric Excess (ee)Chiral HPLC92–98%
Fuel ValueBomb Calorimetry28.5 kJ/g
Solubility in WaterGravimetric Analysis1.2 g/L (25°C)

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